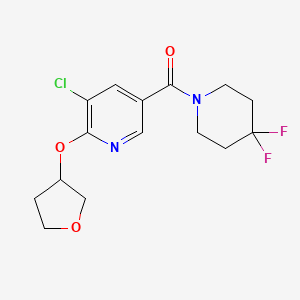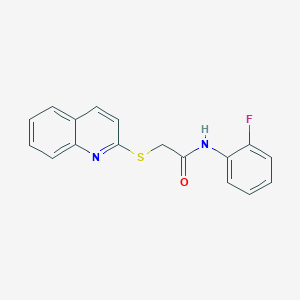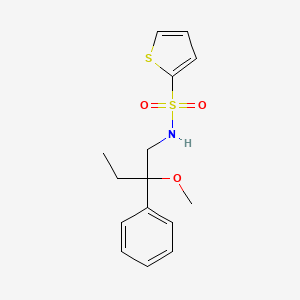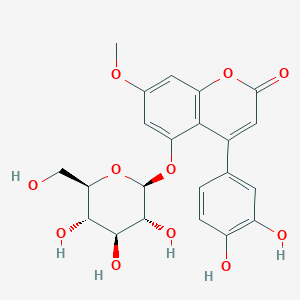![molecular formula C19H16ClN3O4 B2848879 4-{[5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid CAS No. 1797384-27-0](/img/structure/B2848879.png)
4-{[5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline ring, a phenyl group, and a butanoic acid moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid typically involves multiple steps, including the formation of the quinoxaline ring, chlorination, and subsequent coupling with a butanoic acid derivative. Common reagents used in these reactions include quinoxaline precursors, chlorinating agents, and coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
4-{[5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoxaline ring can be oxidized to form a quinone derivative.
Reduction: The quinoxaline ring can be reduced to form a dihydroquinoxaline derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoxaline derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-{[5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-{[5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity. The phenyl and butanoic acid moieties can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-{[5-Chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]carbamoyl}propanoic acid
- 4-{[5-Chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]carbamoyl}pentanoic acid
Uniqueness
4-{[5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoxaline ring and phenyl group provide a versatile scaffold for further modifications, while the butanoic acid moiety enhances its solubility and bioavailability.
特性
IUPAC Name |
5-[5-chloro-2-(3-oxo-4H-quinoxalin-2-yl)anilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c20-11-8-9-12(15(10-11)21-16(24)6-3-7-17(25)26)18-19(27)23-14-5-2-1-4-13(14)22-18/h1-2,4-5,8-10H,3,6-7H2,(H,21,24)(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCGKLVVSOMIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=C(C=C3)Cl)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2848796.png)

![benzo[d]thiazol-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2848799.png)

![4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2848803.png)

![N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2848805.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2848807.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(phenylmethylene)-4-piperidinecarbohydrazide](/img/structure/B2848814.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2848817.png)
![[(2R)-oxetan-2-yl]methanamine](/img/structure/B2848818.png)

